molecular formula C12H13N5O2 B2775381 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine CAS No. 100115-58-0

5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine

Cat. No. B2775381
CAS RN: 100115-58-0
M. Wt: 259.269
InChI Key: SIARGSJQSRUOFI-UHFFFAOYSA-N
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Description

“5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C12H13N5O2. It is a type of pyrimidine derivative , which are known to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine”, often involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in the synthesis process .


Molecular Structure Analysis

The molecular structure of “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring . The compound has a molecular weight of 259.269.


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be quite complex and are influenced by numerous factors . These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .


Physical And Chemical Properties Analysis

“5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” is a solid compound . Its InChI Code is 1S/C20H21N5O2/c26-25 (27)18-19 (21-13-11-16-7-3-1-4-8-16)23-15-24-20 (18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2, (H2,21,22,23,24) .

Scientific Research Applications

Mechanism of Action

Target of Action

This compound is a structural analog of antiviral compounds , suggesting that it may interact with viral proteins or host factors involved in viral replication.

Mode of Action

Given its structural similarity to antiviral compounds , it may interfere with viral replication processes The compound could potentially inhibit the function of viral proteins or disrupt the interaction between viral and host proteins

Biochemical Pathways

As an analog of antiviral compounds , it might affect pathways related to viral replication. This could include the inhibition of viral RNA synthesis, protein translation, or assembly and release of viral particles. More research is needed to confirm these hypotheses and identify the specific biochemical pathways involved.

Result of Action

Given its potential antiviral activity , it may lead to a decrease in viral replication within host cells. This could result in a reduction of viral load and potentially alleviate symptoms in infected individuals. Further experimental studies are needed to confirm these effects.

Future Directions

The future directions in the research of pyrimidine derivatives like “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” could involve the exploration of new synthetic methods and the investigation of their biological applications . The development of new antitumor drugs with high efficiency is one of the potential future directions .

properties

IUPAC Name

5-nitro-4-N-(2-phenylethyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c13-11-10(17(18)19)12(16-8-15-11)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIARGSJQSRUOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine

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